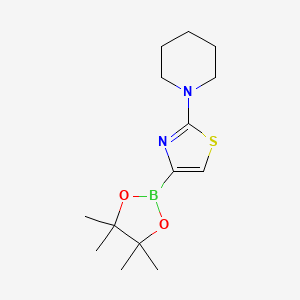
N-Methyl-1-(5-quinolinyl)methanamine hydrochloride
Vue d'ensemble
Description
N-Methyl-1-(5-quinolinyl)methanamine hydrochloride is a chemical compound with the CAS Number: 1390655-07-8 . It has a molecular weight of 208.69 and its linear formula is C11 H12 N2 . Cl H .
Physical And Chemical Properties Analysis
N-Methyl-1-(5-quinolinyl)methanamine hydrochloride is a solid at room temperature . Unfortunately, other specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Sensor Development
Research has demonstrated the potential of N-Methyl-1-(5-quinolinyl)methanamine hydrochloride derivatives in the development of chemosensors. For example, an anthracene-based fluorescent chemosensor incorporating a dipicolylamine derivative and an anthracene group was synthesized for selective Zn2+ detection, showing a fluorescence enhancement and a notable red shift in aqueous solutions, highlighting the specificity to Zn2+ without interference from other metals such as Cd2+ (Kim et al., 2013). Another study presented a quinoline-based C3-symmetric fluorescent probe, which could detect Zn2+ selectively via a significant enhancement in emission intensity, showcasing a "turn-ON" fluorescence response with very low detection limits in mixed aqueous and acetonitrile media (Sinha et al., 2018).
Synthesis and Reactivity
Investigations into the synthesis and reactivity of related compounds include the development of novel industrial synthesis approaches for pharmaceuticals like sertraline hydrochloride, highlighting the advantages of using stable intermediates that are environmentally and safety compliant (Vukics et al., 2002). Another study on the palladium-catalyzed nitration of 8-methylquinolines to produce 8-(nitromethyl)quinolines showcases the method's efficiency and the potential for further reduction to (1,2,3,4-tetrahydroquinolin-8-yl)methanamines, indicating versatility in synthesis applications (Zhang et al., 2015).
Luminescence and Material Science
In the realm of luminescence and material science, research has led to the creation of colorimetric chemosensors based on Schiff base derivatives for highly selective sensing of specific ions in aqueous solutions. These studies emphasize the influence of solvent properties on the selectivity and detection capabilities of these sensors, contributing to advancements in environmental monitoring and analytical chemistry (Na et al., 2014).
Drug Development and Molecular Interactions
The chemical framework of N-Methyl-1-(5-quinolinyl)methanamine hydrochloride has also been explored for drug development and understanding molecular interactions. For instance, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors, demonstrating significant potential in antidepressant drug development due to their selective receptor activation and favorable drug-like properties (Sniecikowska et al., 2019).
Propriétés
IUPAC Name |
N-methyl-1-quinolin-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11;/h2-7,12H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWYZSORJXHOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CC=NC2=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(5-quinolinyl)methanamine hydrochloride | |
CAS RN |
1390655-07-8 | |
| Record name | 5-Quinolinemethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1390655-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride](/img/structure/B3059812.png)
![2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3059815.png)

![(R)-tert-Butyl 3-[(pyrrolidin-1-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B3059818.png)
![tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate](/img/structure/B3059819.png)
![tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B3059821.png)
![3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B3059822.png)
![2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride](/img/structure/B3059823.png)
![Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate](/img/structure/B3059824.png)


